2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde
Description
2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is a thiazole derivative featuring a benzyl(methyl)amino substituent at position 2 and a carbaldehyde group at position 3. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse applications in medicinal chemistry and materials science . The carbaldehyde group at position 5 provides a reactive site for further functionalization, such as condensation reactions to form Schiff bases or nucleophilic additions. The benzyl(methyl)amino substituent introduces lipophilicity, which may influence solubility, bioavailability, and binding interactions in biological systems.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-14(8-10-5-3-2-4-6-10)12-13-7-11(9-15)16-12/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEILTBYBXMGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332225 | |
| Record name | 2-[benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-82-8 | |
| Record name | 2-[benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-amino-1,3-thiazole with benzyl chloride and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the reaction temperature. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-[Benzyl(methyl)amino]-1,3-thiazole-5-carboxylic acid.
Reduction: 2-[Benzyl(methyl)amino]-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is a synthetic organic compound featuring a thiazole ring and a benzyl group attached to a methylamino substituent, with the molecular formula and a CAS number of 866149-82-8. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Potential Applications
This compound has several potential applications in pharmaceutical development due to its biological activities. Research indicates that thiazole derivatives, including this compound, exhibit various biological activities. Interaction studies often focus on its binding affinity with various biological targets. It can also be used to modify the compound’s structure to enhance its biological activity or optimize its properties for specific applications.
Thiazole Derivatives and Biological Activities
Thiazole derivatives, including this compound, exhibit diverse biological activities.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[Benzyl(ethyl)amino]-1,3-thiazole-5-carbaldehyde | Ethyl group instead of methyl | Potentially different pharmacokinetic properties |
| 4-(6-amino-3,5-dicyano)-2-thiazolyl-benzenesulfonamide | Contains dicyano group | Exhibits high anticonvulsant activity |
| 2-Amino-5-benzylthiazoles | Lacks aldehyde functionality | Focus on anticancer activity |
Pharmaceutical Development
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. In anticancer studies, it may induce apoptosis in cancer cells by generating reactive oxygen species and activating caspases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thiazole Core
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
This compound (CAS RN 320423-50-5) shares the thiazole-5-carbaldehyde backbone but replaces the benzyl(methyl)amino group with a 4-methylpiperazinyl substituent at position 2 . Key differences include:
- Solubility : Piperazine derivatives often exhibit higher aqueous solubility due to their ability to form hydrogen bonds, whereas the benzyl group in the target compound increases lipophilicity.
- Biological Activity : Piperazine moieties are common in pharmaceuticals for enhancing target affinity; the benzyl group may instead improve membrane permeability.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
This benzothiazole-triazole hybrid () differs in core structure but shares aromatic and heterocyclic features. The benzothiazole motif is electron-withdrawing, which contrasts with the electron-donating benzyl(methyl)amino group in the target compound. Such electronic differences influence reactivity: the target’s carbaldehyde is more susceptible to nucleophilic attack, while the triazole in ’s compound facilitates antiproliferative activity via π-π stacking interactions .
Functional Group Comparisons
Thiazole-Triazole Acetamides
Compounds in (e.g., 9a–9e ) feature thiazole rings linked to triazole-acetamide groups. Unlike the carbaldehyde in the target compound, these acetamides introduce hydrogen-bonding capabilities and conformational flexibility. For example, 9c (with a 4-bromophenyl substituent) showed enhanced binding in docking studies, suggesting that aryl groups on thiazoles can fine-tune bioactivity . The target’s carbaldehyde, however, offers a reactive handle for further derivatization, such as forming hydrazones or oximes.
Biological Activity
2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is a compound belonging to the thiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. The thiazole ring has been identified as a versatile scaffold for developing bioactive molecules.
Anticancer Properties
Research indicates that derivatives of thiazole, including this compound, exhibit significant anticancer activity across various cancer cell lines. For example, studies have shown that 2-aminothiazole derivatives can selectively inhibit the growth of cancer cells such as breast, lung, and colon cancer lines with IC50 values in the nanomolar range . The introduction of various substituents on the thiazole ring can enhance these effects.
Case Study: Antitumor Activity
A specific study evaluated the anticancer activity of a series of N-acylated 2-amino-5-benzyl-1,3-thiazoles. Among these compounds, one demonstrated an IC50 value of 0.78 µM against K562 leukemia cells, indicating potent inhibitory effects. Mechanistic studies revealed that these compounds induce apoptosis through caspase activation and cell cycle arrest .
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. A study highlighted that certain thiazole compounds exhibited activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents . This suggests that this compound could be explored as a potential antifungal agent.
Structure-Activity Relationship (SAR)
The biological activity of thiazoles is often linked to their structural features. The presence of electron-withdrawing or electron-donating groups on the benzene ring can significantly influence their lipophilicity and overall biological efficacy. For instance, substituents like nitro or methoxy groups have been shown to enhance activity against various pathogens and cancer cell lines .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
